1-(4-Fluorophenyl)cyclopropanamine hydrochloride

Description

Chemical Identity and Structural Characterization

Nomenclature and Identifiers

IUPAC Nomenclature

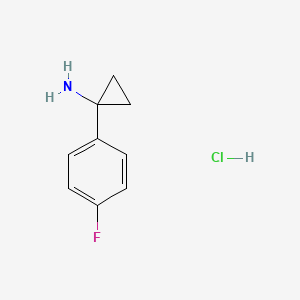

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(4-fluorophenyl)cyclopropan-1-amine hydrochloride. This nomenclature reflects the structural organization where the primary amine functional group is positioned at the first carbon of the cyclopropane ring, which is directly bonded to a phenyl ring bearing a fluorine substituent at the para position. The systematic naming convention clearly identifies the cyclopropane core structure with the amine functionality at the 1-position, while the aromatic substituent is designated as 4-fluorophenyl to indicate the specific positioning of the fluorine atom on the benzene ring. The hydrochloride designation indicates the formation of a salt between the basic amine group and hydrochloric acid, resulting in a protonated amine center balanced by a chloride counterion.

Chemical Abstracts Service Registry Number and European Community Identification

The primary Chemical Abstracts Service registry number for 1-(4-fluorophenyl)cyclopropanamine hydrochloride is 1134524-25-6. This unique numerical identifier serves as the definitive reference for this specific salt form within chemical databases and regulatory frameworks worldwide. An alternative Chemical Abstracts Service number, 474709-83-6, is associated with the free base form of the compound, specifically 1-(4-fluorophenyl)cyclopropanamine without the hydrochloride salt. The European Community number classification includes various numerical designations depending on the specific stereochemical configuration and salt form, with 837-007-0 representing one such identification code within the European chemical registration system. These multiple identification numbers reflect the existence of different forms and stereoisomers of the base compound, each requiring distinct regulatory tracking and identification systems.

Molecular Identifiers

The molecular formula for this compound is C₉H₁₁ClFN, representing the complete salt form with an incorporated chloride ion. The molecular weight of this hydrochloride salt is precisely 187.64 grams per mole, as calculated through standard atomic mass summations. The International Chemical Identifier string provides a comprehensive structural representation: InChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H. This identifier encodes the complete molecular connectivity, including the separate notation for the organic base and the hydrochloric acid component.

The corresponding International Chemical Identifier Key, JYCQXHLHNSOVLC-UHFFFAOYSA-N, serves as a unique hash-based identifier derived from the full International Chemical Identifier string. The Simplified Molecular Input Line Entry System representation for this compound is documented as C1CC1(C2=CC=C(C=C2)F)N.Cl, which provides a linear text-based encoding of the molecular structure. An alternative Simplified Molecular Input Line Entry System notation, NC1(C2=CC=C(F)C=C2)CC1.Cl, represents the same structural information with different atom ordering. These various molecular identifiers ensure comprehensive database compatibility and facilitate automated chemical information processing across different software platforms and databases.

Synonyms and Alternate Designations

The compound is recognized by numerous systematic and common names reflecting different naming conventions and regional preferences. The primary alternate designation is 1-(4-fluorophenyl)cyclopropan-1-amine hydrochloride, which explicitly indicates the amine functionality position. Additional synonyms include this compound, representing a simplified version of the systematic name. The registry designation MFCD07995728 serves as the MDL Information Systems molecular database identifier, providing standardized chemical inventory tracking.

International naming variations include the descriptive designation "Cyclopropanamine, 1-(4-fluorophenyl)-, hydrochloride," which follows the Chemical Abstracts Service indexing nomenclature format. Commercial and research suppliers often utilize shortened designations such as "1-(4-fluoro-phenyl)-cyclopropylamine hydrochloride" for practical inventory and ordering purposes. The compound may also be referenced through various catalog numbers and proprietary designations depending on the specific supplier and intended application context.

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQXHLHNSOVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639862 | |

| Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134524-25-6 | |

| Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with 4-Fluoroacetophenone

Starting Materials : 4-fluoroacetophenone and cyclopropylamine.

-

- Dissolve 4-fluoroacetophenone in a suitable solvent (e.g., dichloromethane).

- Add cyclopropylamine to the solution.

- Introduce a base such as sodium hydroxide to facilitate the reaction.

- Stir the mixture at room temperature for several hours.

- Isolate the product by filtration and recrystallization.

Yield : Typically around 85-90% depending on reaction conditions and purification methods.

Use of Pivaloyl Chloride

Starting Materials : Cyclopropanamine and pivaloyl chloride.

-

- Combine cyclopropanamine with pivaloyl chloride in a non-polar solvent.

- Allow the reaction to proceed under controlled temperature (0°C to room temperature).

- Purify the resulting product by washing with water and drying.

Yield : Reports indicate yields of up to 89% for this method, producing a white solid.

Biocatalytic Synthesis

This method utilizes biocatalysts for the asymmetric synthesis of cyclopropanamines.

-

- Introduce a substrate containing a difluorophenyl group into a biocatalytic system.

- Maintain conditions at temperatures between 20°C and 40°C with constant stirring.

- Monitor substrate concentration using HPLC until conversion is complete (typically within several hours).

Advantages : This method can yield enantiomerically pure products with high specificity.

Following synthesis, characterization is crucial for confirming the identity and purity of the product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

- $$ ^1H $$ NMR (400 MHz, CDCl₃): Peaks indicative of cyclopropane protons and aromatic protons.

- $$ ^13C $$ NMR: Peaks corresponding to carbon environments in the cyclopropane and phenyl groups.

Infrared Spectroscopy (IR) : Characteristic peaks for amine (N-H stretch) and aromatic C-H stretches.

Mass Spectrometry

Mass spectrometry can be used to confirm molecular weight, providing further verification of successful synthesis.

To better understand the efficiency and effectiveness of different preparation methods, a comparative analysis is presented in the table below:

| Method | Yield (%) | Time Required | Complexity Level |

|---|---|---|---|

| Reaction with Pivaloyl Chloride | ~89 | Several hours | Moderate |

| Biocatalytic Synthesis | High | Several hours | Low |

| Reaction with Cyclopropylamine & Acetophenone | ~85-90 | Several hours | Moderate |

The preparation of 1-(4-Fluorophenyl)cyclopropanamine hydrochloride can be achieved through various methods, each with its advantages and challenges regarding yield, time efficiency, and complexity. The choice of method may depend on specific research goals, available resources, and desired purity levels.

Chemical Reactions Analysis

1-(4-Fluorophenyl)cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)cyclopropanamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Fluorine (electron-withdrawing) vs. methoxy (electron-donating) groups significantly influence lipophilicity and receptor affinity.

- Positional Isomerism : The 2-fluoro derivative exhibits steric hindrance, reducing receptor-binding efficiency compared to the 4-fluoro isomer .

Biological Activity

1-(4-Fluorophenyl)cyclopropanamine hydrochloride, a cyclopropane derivative, has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by various research findings.

- Chemical Formula : C10H12ClFN

- Molecular Weight : 201.66 g/mol

- CAS Number : 1134524-25-6

This compound is hypothesized to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its cyclopropane structure may facilitate unique interactions with biological receptors, influencing signaling pathways related to mood regulation and neuroprotection.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain.

- Case Study : In a study evaluating the antidepressant potential of cyclopropanamine derivatives, it was observed that these compounds significantly reduced depressive behaviors in mice subjected to forced swim tests. The mechanism was linked to increased serotonin availability in synaptic clefts .

Neuroprotective Properties

The compound has shown promise in neuroprotection, particularly against neurodegenerative diseases.

- Research Findings : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell viability in vitro .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)cyclopropanamine | Serotonin/Norepinephrine modulation | Antidepressant, Neuroprotective |

| 1-(3-Fluorophenyl)cyclopropanamine | Similar neurotransmitter interaction | Moderate antidepressant effects |

| 1-(Phenyl)cyclopropanamine | Dopaminergic activity | Antidepressant |

In Vitro Studies

In vitro studies have provided insights into the pharmacological profile of this compound:

- Cytotoxicity Assays : The compound was tested on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). Results indicated moderate cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting potential as an anticancer agent .

- Cell Cycle Analysis : Analysis revealed that treatment with the compound led to G0/G1 phase arrest in MCF7 cells, indicating a disruption in the cell cycle that could contribute to its anticancer properties .

In Vivo Studies

In vivo studies further corroborate the biological activity of this compound:

Q & A

Q. What synthetic routes are recommended for 1-(4-Fluorophenyl)cyclopropanamine hydrochloride?

- Methodological Answer : The synthesis typically involves cyclopropanation of a fluorophenyl precursor followed by amine functionalization. For example:

-

Route 1 : React 4-fluorobenzyl chloride with cyclopropylamine under basic conditions (e.g., NaHCO₃) in dichloromethane .

-

Route 2 : Use a Buchwald-Hartwig coupling to introduce the amine group after cyclopropane ring formation .

-

Optimization : Adjust reaction time (12–24 hours) and temperature (25–60°C) to improve yields. Monitor progress via TLC or HPLC .

Synthetic Route Key Reagents Yield Range Reference Cyclopropanation + Amine Coupling NaHCO₃, DCM 45–65% Buchwald-Hartwig Coupling Pd(OAc)₂, XPhos 50–70%

Q. How can the compound’s purity and structural integrity be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm cyclopropane ring protons (δ 1.2–1.8 ppm) and aromatic fluorine coupling patterns .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 189.66 for the free base) .

- HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase .

Q. What physicochemical properties influence solubility and stability?

- Methodological Answer :

- Hydrochloride Salt : Enhances water solubility compared to the free base. Solubility in PBS (pH 7.4) is ~15 mg/mL at 25°C .

- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. How to design experiments for evaluating biological activity?

- Methodological Answer :

- In Vitro Assays : Screen against serotonin (5-HT) and dopamine (D2) receptors using radioligand binding assays (IC₅₀ values) .

- Dose-Response Studies : Test concentrations from 1 nM to 100 µM in triplicate. Use HEK293 cells expressing target receptors .

- Control Compounds : Compare with analogs like 1-(4-chlorophenyl)cyclopropanamine to assess fluorine’s electronic effects .

Q. How to resolve contradictions in pharmacological data across studies?

- Methodological Answer :

-

Variable Control : Ensure consistent assay conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in receptor expression levels .

-

Structural Confounds : Compare substituent effects (e.g., 4-F vs. 4-Cl) using matched molecular pair analysis .

Substituent Receptor Affinity (5-HT, nM) Reference 4-Fluorophenyl 12.3 ± 1.5 4-Chlorophenyl 8.7 ± 0.9

Q. How to optimize reaction conditions to improve synthesis yield?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(dba)₂ for coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) .

- Workflow : Use design of experiments (DoE) to identify critical parameters (e.g., temperature > solvent choice) .

Q. What role does fluorophenyl substitution play in receptor binding?

- Methodological Answer :

- Electron-Withdrawing Effect : Fluorine increases aromatic ring electron deficiency, enhancing π-π stacking with receptor residues .

- Comparative Studies : Replace fluorine with -CH₃ or -OCH₃ to evaluate steric vs. electronic contributions .

Data Analysis and Validation

Q. How to confirm cyclopropane ring integrity post-synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.